molecular formula C14H15N3O2S B13793983 4-amino-N-(1-phenylethylideneamino)benzenesulfonamide CAS No. 5462-40-8

4-amino-N-(1-phenylethylideneamino)benzenesulfonamide

Cat. No.: B13793983
CAS No.: 5462-40-8
M. Wt: 289.35 g/mol
InChI Key: HTMRUHIUQIMLOO-WJDWOHSUSA-N
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Description

Chemical Structure and Synthesis: 4-Amino-N-(1-phenylethylideneamino)benzenesulfonamide (CAS: 5462-40-8, C₁₄H₁₅N₃O₂S) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-amino group and an N-(1-phenylethylideneamino) moiety. Its synthesis typically involves reacting substituted acyl chlorides or benzyl chlorides with aminosulfonamides in the presence of pyridine, a method consistent with broader sulfonamide synthesis protocols .

Applications: Sulfonamides are historically significant as antimicrobial agents, though the bioactivity of this specific compound remains less documented compared to analogs like sulfaphenazole.

Properties

CAS No.

5462-40-8

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

4-amino-N-[(Z)-1-phenylethylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H15N3O2S/c1-11(12-5-3-2-4-6-12)16-17-20(18,19)14-9-7-13(15)8-10-14/h2-10,17H,15H2,1H3/b16-11-

InChI Key

HTMRUHIUQIMLOO-WJDWOHSUSA-N

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)N)/C2=CC=CC=C2

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves the condensation reaction between 4-aminobenzenesulfonamide (sulfanilamide) and an aromatic ketone, such as acetophenone or its derivatives, under reflux conditions. This condensation forms a Schiff base via the reaction of the primary amine group with the carbonyl group, resulting in the imine linkage characteristic of the target compound.

Detailed Experimental Procedure

A representative synthesis procedure is described as follows:

  • Reagents : 4-aminobenzenesulfonamide (50 mmol), 1-phenylethyl ketone (acetophenone, 50 mmol), dry benzene (30 mL), glacial acetic acid (3 mL).
  • Apparatus : Round-bottom flask equipped with reflux condenser, water bath.
  • Procedure :
    • In dry benzene, 4-hydroxyacetophenone (or acetophenone derivative) is dissolved.
    • Glacial acetic acid is added as a catalyst.
    • The mixture is heated in a water bath at 80 °C.
    • 4-aminobenzenesulfonamide is added to the mixture.
    • The reaction mixture is refluxed for 3 hours to 48 hours depending on the substrate and conditions.
    • After completion, the precipitate is filtered and recrystallized from ethanol or dry benzene to obtain the pure Schiff base product.

This method was reported with yields typically high and the products characterized by melting point, thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C NMR) to confirm structure and purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dry benzene, ethanol (for recrystallization) Benzene used for reaction, ethanol for purification
Catalyst Glacial acetic acid (3 mL) Facilitates imine formation
Temperature 80 °C (water bath) Controlled reflux conditions
Reaction Time 3 to 48 hours Longer times increase yield and purity
Molar Ratio 1:1 (4-aminobenzenesulfonamide : ketone) Equimolar ratios standard
Purification Recrystallization by ethanol or dry benzene Ensures high purity (>95%)
Characterization Melting point, TLC, FT-IR, ^1H-NMR, ^13C-NMR Confirms compound identity and purity

Alternative Synthetic Routes and Derivative Formation

The Schiff base This compound can serve as an intermediate for further cyclization and derivatization reactions:

  • Cyclization to heterocycles : Reaction with hydrazine derivatives, malonate esters, or anhydrides under reflux conditions leads to heterocyclic compounds such as thiazoles, oxazepines, and pyrazoles.
  • Substitution reactions : The imine nitrogen can be further functionalized with reagents such as acetyl chloride or phenyl isocyanate to yield acetamide or urea derivatives.
  • Hydrazinolysis and hydrazide formation : Esterification of the sulfonamide followed by hydrazinolysis provides hydrazide intermediates, which can be cyclized into triazoles or thiadiazoles.

Analytical Characterization and Research Findings

Spectroscopic Characterization

  • FT-IR Spectroscopy : Characteristic imine (C=N) stretching vibrations appear around 1600–1650 cm^-1, confirming Schiff base formation.
  • [^1H-NMR Spectroscopy](pplx://action/followup) : Imine proton typically resonates downfield (~8–9 ppm). Aromatic protons and methyl groups from the phenylethylidene moiety are well-resolved.
  • [^13C-NMR Spectroscopy](pplx://action/followup) : Carbon signals corresponding to imine carbon, aromatic carbons, and methyl carbons are observed, confirming the structure.
  • Melting Point : Sharp melting points consistent with pure crystalline material (reported values vary depending on substituents).

Purity and Yield

  • Yields of the Schiff base synthesis are generally high, often exceeding 90% under optimized reflux conditions.
  • Purity assessed by TLC and HPLC methods typically exceeds 95%, with further purification by recrystallization enhancing purity to >97%.

Summary Table of Preparation Methods

Method No. Starting Materials Reaction Conditions Yield (%) Key Notes Reference
1 4-aminobenzenesulfonamide + 4-hydroxyacetophenone Dry benzene, 80 °C, glacial acetic acid, reflux 3–48 h ~90–96 Recrystallization in ethanol/benzene
2 4-aminobenzenesulfonamide + acetophenone Palladium 10% on activated carbon, H2, THF/methanol, 4 h hydrogenation 96.4 Catalytic hydrogenation method
3 Schiff base + hydrazine derivatives Reflux in dry benzene, 4–5 h Variable For heterocyclic derivative synthesis
4 Schiff base + acetyl chloride Acetone, 0 °C, stirring 4 h Not specified Acetylation of Schiff base

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(Z)-1-phenylethylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research has indicated that derivatives of benzenesulfonamides, including 4-amino-N-(1-phenylethylideneamino)benzenesulfonamide, exhibit antitumor properties. A study synthesized a series of 4-amino-substituted benzenesulfonamides and evaluated their activity against mouse lymphoid leukemia. While some compounds showed promise, further testing is needed to fully understand their efficacy against various cancer types .

1.2 Carbonic Anhydrase Inhibition

The compound has been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are critical enzymes involved in various physiological processes. A study demonstrated that 4-substituted diazobenzenesulfonamides exhibited significantly higher binding affinities towards different carbonic anhydrase isoforms compared to other derivatives. This suggests potential therapeutic applications in conditions where modulation of CA activity is beneficial, such as glaucoma and certain types of edema .

Synthesis and Characterization

2.1 Synthetic Routes

The synthesis of this compound typically involves the reaction of sulfanilamide with appropriate aldehydes or ketones under acidic or basic conditions. Various studies have detailed methods for synthesizing this compound and its derivatives, often utilizing refluxing techniques in organic solvents like benzene or acetone .

2.2 Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed. For instance, NMR spectra can reveal the presence of specific functional groups and confirm the molecular structure .

3.1 In Vivo and In Vitro Studies

Case studies have been conducted to assess the biological activity of this compound in both in vivo and in vitro settings. For example, compounds derived from this compound have been tested for their cytotoxic effects on various cancer cell lines, demonstrating varying degrees of effectiveness .

3.2 Mechanistic Insights

Understanding the mechanism of action is vital for developing effective drugs. Studies indicate that the biological activity may be linked to the ability of the compound to interact with specific cellular targets, including enzymes involved in metabolic pathways related to cancer progression .

Mechanism of Action

The mechanism of action of 4-amino-N-[(Z)-1-phenylethylideneamino]benzenesulfonamide involves the inhibition of specific enzymes or receptors. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a crucial role in tumor growth and survival under hypoxic conditions . By inhibiting this enzyme, the compound can disrupt the pH regulation in cancer cells, leading to cell death.

Comparison with Similar Compounds

Triazole-Substituted Benzenesulfonamides

Structural Differences: Compounds such as 4-amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide and N-((1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-4-aminobenzenesulfonamide feature a triazole ring instead of the ethylideneamino group. These modifications introduce bulkier, hydrophobic substituents (e.g., dodecyl, dichlorobenzyl) that enhance membrane permeability .

This contrasts with the target compound, whose antifungal properties remain uncharacterized .

Table 1: Key Properties of Triazole Analogs vs. Target Compound

Property Target Compound Triazole Derivatives
Substituent N-(1-Phenylethylideneamino) Triazole + alkyl/aryl groups
Antibacterial Activity Not reported Active (MIC: 2–8 µg/mL)
Antifungal Activity Not reported Inactive against Candida spp.

Methoxyphenyl-Substituted Benzenesulfonamides

Structural Differences: 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide replaces the ethylideneamino group with a methoxyphenyl moiety. The electron-donating methoxy group enhances solubility and influences crystal packing via O–H···N hydrogen bonds .

Physicochemical Properties :
Methoxy-substituted analogs exhibit higher melting points (e.g., 198–200°C) compared to the target compound (melting point data unavailable), likely due to stronger intermolecular interactions. These structural features may also modulate bioavailability and metabolic stability .

Pyrazole-Substituted Benzenesulfonamides: Sulfaphenazole

Structural Differences: Sulfaphenazole (CAS: 526-08-9) features a pyrazol-5-yl group instead of the ethylideneamino substituent. This modification confers distinct pharmacokinetic properties, including prolonged plasma half-life due to reduced renal clearance .

Pharmacological Activity: Sulfaphenazole is a clinically used sulfonamide antibiotic with potent activity against Proteus mirabilis and E. coli.

Table 2: Pharmacokinetic Comparison

Parameter Sulfaphenazole Target Compound
Half-Life 10–12 hours Not reported
Resistance Prevalence High Unknown

Biological Activity

4-Amino-N-(1-phenylethylideneamino)benzenesulfonamide, often referred to as a benzenesulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by the presence of an amino group and a phenylethylidene moiety, suggests possible interactions with various biological targets.

The molecular formula of this compound is C14H16N2O2S, with a molecular weight of 276.35 g/mol. The compound features both aromatic and aliphatic characteristics, which may influence its solubility and binding affinity to biological targets.

1. Inhibition of Carbonic Anhydrases

Research indicates that derivatives of benzenesulfonamide, including this compound, exhibit significant inhibitory activity against carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance. Studies have demonstrated that these compounds bind effectively to different CA isoforms (CA I, II, and others), with binding affinities in the nanomolar range. For instance, a series of studies showed that 4-substituted diazobenzenesulfonamides had higher binding affinities compared to other derivatives, highlighting their potential as therapeutic agents in conditions where CA inhibition is beneficial .

CompoundBinding Affinity (K_d)Target CA Isoform
This compound6 nM (CA I)CA I
Other Sulfonamide DerivativesVaries (up to 1.85 µM)CA II

2. Cardiovascular Effects

In isolated rat heart models, certain benzenesulfonamide derivatives have been shown to influence perfusion pressure and coronary resistance. Specifically, compounds like 4-(2-aminoethyl)benzenesulfonamide have been studied for their ability to decrease these parameters, suggesting a potential role in managing cardiovascular conditions. The mechanism appears to involve the modulation of calcium channels, which are critical in regulating vascular tone and blood pressure .

3. Antimicrobial Activity

Several studies have reported on the antimicrobial properties of related benzenesulfonamide compounds. While specific data on this compound is limited, the broader class has shown efficacy against various bacterial strains, making them candidates for further investigation in antimicrobial therapy .

Case Study 1: Carbonic Anhydrase Inhibition

A study conducted by researchers synthesized a series of benzenesulfonamide derivatives and evaluated their binding affinities to carbonic anhydrases using isothermal titration calorimetry (ITC). The results indicated that modifications to the sulfonamide moiety significantly enhanced binding affinity, particularly for CA I isoform.

Case Study 2: Cardiovascular Impact

In another investigation focusing on cardiovascular effects, researchers utilized an isolated rat heart model to assess the impact of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure. The findings suggested that certain compounds could effectively lower these parameters through calcium channel inhibition.

Pharmacokinetic Considerations

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models using tools like SwissADME can predict key pharmacokinetic parameters such as permeability across biological membranes and potential interactions with metabolic pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-amino-N-(1-phenylethylideneamino)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A typical route involves:

  • Reacting substituted acids (e.g., 4-aminobenzenesulfonamide) with thionyl chloride to generate acyl chlorides.
  • Subsequent coupling with aromatic amines under basic conditions (e.g., pyridine) to form Schiff base derivatives.
  • Key parameters include solvent choice (ethanol or dichloromethane), temperature control (reflux conditions), and purification via recrystallization .
    • Yield optimization requires stoichiometric balance of reactants and inert atmospheres to prevent oxidation of sensitive functional groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm⁻¹, C=N stretches at ~1600 cm⁻¹) .
  • NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, imine protons at δ 8.0–8.5 ppm). ¹³C NMR confirms carbon backbone connectivity .
  • Elemental Analysis : Validates purity via C, H, N, S percentages .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding patterns critical for stability studies .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate electronic properties and biological interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Solvent effects are modeled using polarizable continuum models (PCM) .
  • Molecular Docking : Screens potential biological targets (e.g., enzymes) by simulating ligand-receptor interactions. AutoDock Vina or Schrödinger Suite can prioritize derivatives for in vitro testing .
    • Example: DFT studies on similar Schiff bases revealed tautomeric preferences (enol-imine vs. keto-amine) influencing binding affinity .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare NMR-derived solution-phase structures with X-ray solid-state data. Discrepancies (e.g., tautomerism) are addressed via variable-temperature NMR or neutron diffraction .
  • Software Refinement : SHELXL improves crystallographic models by refining hydrogen-bonding networks and thermal displacement parameters, especially for twinned crystals .

Q. What strategies assess the impact of substituents on reactivity and bioactivity?

  • Methodological Answer :

  • QSAR Modeling : Correlates substituent electronic descriptors (e.g., Hammett σ constants) with biological activity (e.g., IC₅₀ values). Topological polar surface area (TPSA) predicts membrane permeability .
  • SAR Studies : Systematic substitution at the phenyl or sulfonamide group evaluates effects on antibacterial or anticancer activity. For example, electron-withdrawing groups (e.g., -NO₂) enhance enzyme inhibition .

Q. How is tautomerism in Schiff base derivatives experimentally investigated?

  • Methodological Answer :

  • DFT/PCM Analysis : Computes thermodynamic stability of tautomers in gas and solvent phases. Enol-imine forms are typically more stable in non-polar solvents .
  • UV-Vis Spectroscopy : Monitors tautomeric shifts via absorbance changes (e.g., λₘₐₓ at ~300–400 nm for enol-imine vs. keto-amine) .

Q. What best practices refine crystal structures using SHELXL for sulfonamides?

  • Methodological Answer :

  • Data Collection : Use high-resolution (≤1.0 Å) X-ray data to resolve disordered regions.
  • Hydrogen Bonding : Apply restraints for NH and OH groups to improve model accuracy.
  • Twinning : Use TWIN/BASF commands to deconvolute overlapping reflections in twinned crystals .

Q. How are QSAR models developed to predict bioactivity of derivatives?

  • Methodological Answer :

  • Descriptor Selection : Include electronic (e.g., dipole moment), steric (e.g., molar volume), and topological (e.g., Wiener index) parameters.
  • Validation : Apply leave-one-out cross-validation and external test sets to ensure model robustness.
  • Case Study : A QSAR model for sulfamethoxazole derivatives identified logP and HOMO energy as key predictors of antimicrobial activity .

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